2,2'-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole)
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Overview
Description
2,2’-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) is a chemical compound with the molecular formula C17H22N2O2 and a molecular weight of 286.37 g/mol This compound is known for its unique structure, which includes two oxazole rings connected by a 2-methyl-1,3-phenylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) typically involves the reaction of 2-methyl-1,3-phenylenediamine with 4,4-dimethyl-4,5-dihydrooxazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2’-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the oxazole rings or the phenylene bridge.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with modified oxazole rings, while substitution reactions can introduce new functional groups to the compound .
Scientific Research Applications
2,2’-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with various metals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) involves its interaction with molecular targets and pathways in various applications. For example, as a ligand, it can coordinate with metal ions to form stable complexes, which can then participate in catalytic or biological processes. The specific pathways and molecular targets depend on the context of its use, such as in catalysis or drug development .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,2’-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) include:
- 2,2’-((1,4-Phenylene)bis(1,3,6,2-dioxazaborocane))
- 2,2’-((2,5-Dibromo-1,4-phenylene)bis(oxy))diacetic acid di-tert-butyl ester .
Uniqueness
What sets 2,2’-(2-Methyl-1,3-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) apart is its unique structure, which combines two oxazole rings with a 2-methyl-1,3-phenylene bridge. This structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C17H22N2O2 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-[3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methylphenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C17H22N2O2/c1-11-12(14-18-16(2,3)9-20-14)7-6-8-13(11)15-19-17(4,5)10-21-15/h6-8H,9-10H2,1-5H3 |
InChI Key |
CNVWQLLFBRDFTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=NC(CO2)(C)C)C3=NC(CO3)(C)C |
Origin of Product |
United States |
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